molecular formula C24H20Cl2N2O2S2 B11981289 2-{[2-(2,4-dichlorophenoxy)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{[2-(2,4-dichlorophenoxy)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11981289
M. Wt: 503.5 g/mol
InChI Key: IINDLOJKSLZBRF-UHFFFAOYSA-N
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Description

2-{[2-(2,4-dichlorophenoxy)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of functional groups, including a dichlorophenoxy group, a sulfanyl group, and a tetrahydrobenzothieno pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-dichlorophenoxy)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-dichlorophenoxy)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenoxy derivatives

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-dichlorophenoxy)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[2-(2,4-dichlorophenoxy)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its dichlorophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly suitable for specific applications in medicinal chemistry and materials science, where these properties can be leveraged for desired outcomes .

Properties

Molecular Formula

C24H20Cl2N2O2S2

Molecular Weight

503.5 g/mol

IUPAC Name

2-[2-(2,4-dichlorophenoxy)ethylsulfanyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H20Cl2N2O2S2/c25-15-10-11-19(18(26)14-15)30-12-13-31-24-27-22-21(17-8-4-5-9-20(17)32-22)23(29)28(24)16-6-2-1-3-7-16/h1-3,6-7,10-11,14H,4-5,8-9,12-13H2

InChI Key

IINDLOJKSLZBRF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCCOC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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